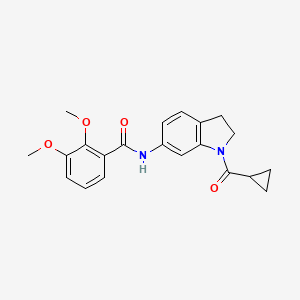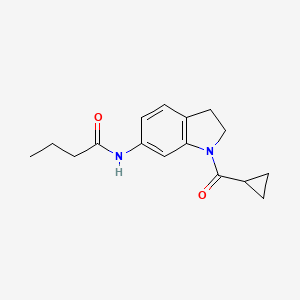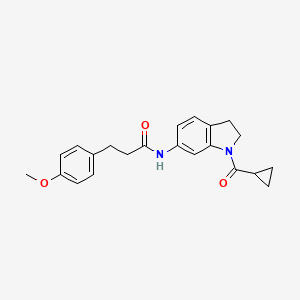
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, also known as NCDI, is a novel indolyl-based compound that has recently been synthesized and studied for its potential applications in scientific research. NCDI has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in the fields of pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to act through a variety of mechanisms. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have beneficial effects on the nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the enzyme lipoxygenase, which is responsible for the production of leukotrienes. Inhibition of this enzyme can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is stable and can be stored for extended periods of time without significant degradation. Finally, it is non-toxic and has a low environmental impact.
However, there are some limitations for lab experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is relatively expensive to synthesize, and its effects may not be as potent as other compounds. Additionally, its mechanism of action is still not fully understood, which could limit its applications in research.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide. First, further studies could be conducted to better understand its mechanism of action and to determine its full range of biochemical and physiological effects. Additionally, researchers could investigate the potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide in other fields, such as immunology and toxicology. Finally, further studies could be conducted to optimize the synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide and to make it more cost-effective.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide can be synthesized using a modified Biginelli reaction, which involves the condensation of three different reactants: 1-cyclopropanecarboxylic acid, urea, and a benzamide. The reaction is carried out in an aqueous environment at a temperature of 60-70°C, and the product is isolated after a few hours of stirring. The reaction is highly regioselective, yielding N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide as the major product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and molecular biology. It has been found to have a wide range of biochemical and physiological effects, which could be beneficial for scientists in these fields. For example, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects, as well as anti-oxidant, anti-microbial, and anti-fungal properties. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide has been found to be effective in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPMJRWGGXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






